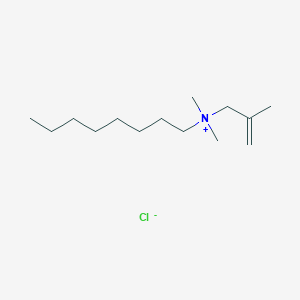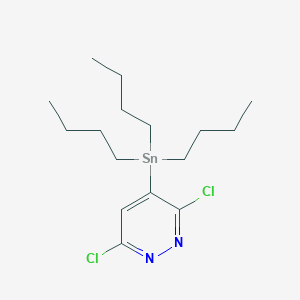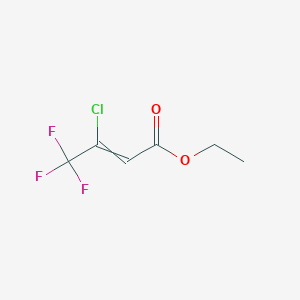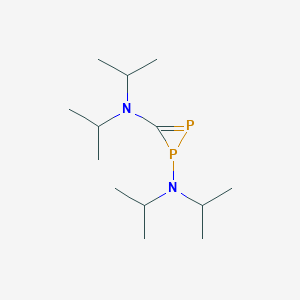![molecular formula C14H27AsO3Si2 B12575246 Bis[(trimethylsilyl)methyl] phenylarsonate CAS No. 188922-06-7](/img/structure/B12575246.png)
Bis[(trimethylsilyl)methyl] phenylarsonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(trimethylsilyl)methyl] phenylarsonate is an organoarsenic compound characterized by the presence of two trimethylsilyl groups attached to a methyl group, which is further bonded to a phenyl group containing an arsenate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(trimethylsilyl)methyl] phenylarsonate typically involves the reaction of phenylarsonic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
[ \text{PhAsO(OH)_2} + 2 \text{(CH}_3\text{)_3SiCl} \rightarrow \text{PhAsO(OCH}_3\text{)_2} + 2 \text{HCl} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Bis[(trimethylsilyl)methyl] phenylarsonate can undergo various chemical reactions, including:
Oxidation: The arsenate moiety can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the arsenate group can be achieved using reducing agents such as sodium borohydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild acidic conditions.
Reduction: Sodium borohydride in anhydrous ethanol.
Substitution: Trimethylsilyl chloride in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of higher oxidation state arsenic compounds.
Reduction: Formation of arsenite derivatives.
Substitution: Formation of various organoarsenic compounds with different functional groups.
Scientific Research Applications
Bis[(trimethylsilyl)methyl] phenylarsonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing arsenic-containing functional groups.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in developing arsenic-based drugs and therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organoarsenic compounds.
Mechanism of Action
The mechanism of action of Bis[(trimethylsilyl)methyl] phenylarsonate involves its interaction with molecular targets through the arsenate moiety. The trimethylsilyl groups provide steric protection and enhance the compound’s stability. The arsenate group can interact with various biological molecules, potentially inhibiting enzymes or altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
(Trimethylsilyl)methyllithium: An organolithium compound with similar trimethylsilyl groups but different reactivity due to the presence of lithium.
Bis(trimethylsilyl)acetamide: Another organosilicon compound used in organic synthesis, but with different functional groups and applications.
Uniqueness
Bis[(trimethylsilyl)methyl] phenylarsonate is unique due to the presence of both trimethylsilyl and arsenate groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
188922-06-7 |
|---|---|
Molecular Formula |
C14H27AsO3Si2 |
Molecular Weight |
374.45 g/mol |
IUPAC Name |
trimethyl-[[phenyl(trimethylsilylmethoxy)arsoryl]oxymethyl]silane |
InChI |
InChI=1S/C14H27AsO3Si2/c1-19(2,3)12-17-15(16,18-13-20(4,5)6)14-10-8-7-9-11-14/h7-11H,12-13H2,1-6H3 |
InChI Key |
LATCMIBIVVCCDY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CO[As](=O)(C1=CC=CC=C1)OC[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-6'-oxo-, methyl ester (9CI) (4'aR, 5'R, 8'aR)](/img/structure/B12575166.png)







![Benzene, 1-chloro-3-[1,2-dibromo-1-(bromomethyl)ethyl]-](/img/structure/B12575240.png)
![1,1'-(1,3-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one]](/img/structure/B12575245.png)

![N,N-Didodecyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B12575249.png)

![Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl-](/img/structure/B12575258.png)
